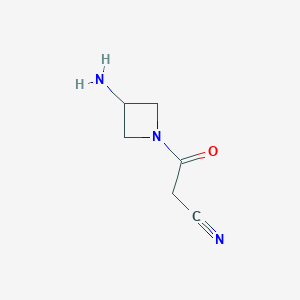![molecular formula C9H13N5O B1475685 1-(8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-méthylméthanamine CAS No. 2098082-59-6](/img/structure/B1475685.png)
1-(8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-méthylméthanamine
Vue d'ensemble
Description
“1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s a derivative of [1,2,4]triazolo[4,3-a]pyrazine . The molecular formula of this compound is C8H11N5O.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of “1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la 1,2,4-triazolo[4,3-a]pyrazine se sont révélés prometteurs dans la recherche anticancéreuse. Ils ont été évalués pour leurs activités inhibitrices contre des kinases spécifiques telles que c-Met/VEGFR-2, qui sont essentielles dans la prolifération des cellules cancéreuses et l'angiogenèse . Ces composés présentent de puissantes activités antiprolifératives contre diverses lignées de cellules cancéreuses, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse.
Propriétés antimicrobiennes
Les composés de cette classe ont démontré des propriétés antimicrobiennes significatives. Leur capacité à interagir avec les enzymes et les récepteurs microbiens peut conduire au développement de nouveaux agents antimicrobiens, ce qui est crucial dans la lutte contre les souches de bactéries et autres agents pathogènes résistants aux médicaments .
Utilisations analgésiques et anti-inflammatoires
Les caractéristiques structurelles des dérivés de la triazolopyrazine leur permettent d'agir comme analgésiques et anti-inflammatoires. Leur interaction avec les voies biologiques qui régulent la douleur et l'inflammation offre une voie pour le développement de nouveaux médicaments contre la douleur .
Inhibition enzymatique
Ces composés ont été étudiés comme inhibiteurs enzymatiques, ciblant des enzymes telles que l'anhydrase carbonique, la cholinestérase et d'autres. En inhibant ces enzymes, ils peuvent être utilisés pour traiter les maladies où l'activité enzymatique est dysrégulée .
Agents antituberculeux
La lutte contre la tuberculose (TB) a conduit à l'exploration des dérivés de la triazolopyrazine comme agents antituberculeux potentiels. Leur mécanisme d'action inclut l'interférence avec les processus cellulaires bactériens, ce qui pourrait être efficace contre la TB .
Effets antioxydants
Les propriétés antioxydantes de ces composés sont étudiées pour leur potentiel à protéger les cellules du stress oxydatif, qui est impliqué dans diverses maladies chroniques, y compris les troubles neurodégénératifs .
Applications antivirales
Les dérivés de la triazolopyrazine ont montré un potentiel en tant qu'agents antiviraux. Leur capacité à inhiber la réplication virale en ciblant des enzymes ou des protéines virales spécifiques en fait des candidats pour le développement de nouveaux médicaments antiviraux .
Troubles neurologiques
La recherche a indiqué l'utilisation potentielle de ces composés dans le traitement des troubles neurologiques. Ils peuvent moduler les systèmes de neurotransmetteurs ou les neurorécepteurs, offrant une nouvelle voie pour le traitement d'affections telles que la dépression, l'anxiété et l'épilepsie .
Orientations Futures
The future directions for “1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” and its derivatives could involve further exploration of their antimicrobial properties . There’s an urgent need to develop new antimicrobial agents with excellent antibacterial activity, and nitrogen-containing heterocycles like this compound could play a significant role .
Mécanisme D'action
Target of Action
The primary targets of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine interacts with its targets by inhibiting their activities . This inhibition leads to a decrease in the proliferation of cancer cells and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, which are critical for the growth and spread of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Moreover, it inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells .
Analyse Biochimique
Biochemical Properties
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.
Cellular Effects
The effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in potential clinical applications.
Metabolic Pathways
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels . These interactions are important for understanding the compound’s pharmacokinetics and its potential effects on metabolic processes.
Propriétés
IUPAC Name |
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-15-9-8-13-12-7(6-10-2)14(8)5-4-11-9/h4-5,10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTZKCGBBAQKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)




![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)
